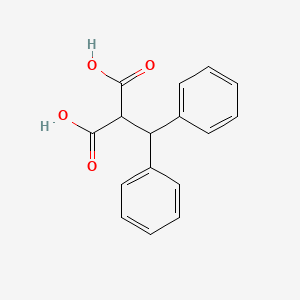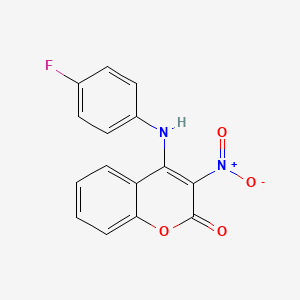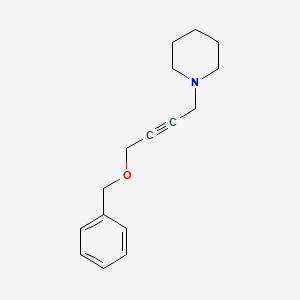
4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-6-iodo-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-6-iodo-2-methyl- is a heterocyclic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-6-iodo-2-methyl- typically involves the cyclization of appropriate aniline derivatives with formamide or its derivatives. One common method includes the reaction of 2,4-dimethylaniline with formamide in the presence of iodine and a catalyst under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-6-iodo-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazolinone derivatives.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinazolinone derivatives with higher oxidation states.
Reduction: Reduced quinazolinone derivatives.
Substitution: Substituted quinazolinone derivatives with different functional groups replacing the iodine atom.
Wissenschaftliche Forschungsanwendungen
4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-6-iodo-2-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-6-iodo-2-methyl- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of protein kinases, which are involved in cell signaling pathways. The presence of iodine and methyl groups can enhance its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-2-methyl-: Lacks the iodine atom, which may affect its biological activity and chemical reactivity.
4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-6-chloro-2-methyl-: Contains a chlorine atom instead of iodine, which may result in different pharmacokinetic and pharmacodynamic properties.
4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-6-bromo-2-methyl-: Contains a bromine atom, which may influence its biological activity and chemical reactivity.
Uniqueness
The presence of the iodine atom in 4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-6-iodo-2-methyl- makes it unique compared to its analogs. Iodine can enhance the compound’s lipophilicity, making it more likely to penetrate cell membranes and interact with intracellular targets. Additionally, iodine’s larger atomic size and higher electronegativity can influence the compound’s binding affinity and specificity towards its molecular targets.
Eigenschaften
CAS-Nummer |
35711-12-7 |
|---|---|
Molekularformel |
C17H15IN2O |
Molekulargewicht |
390.22 g/mol |
IUPAC-Name |
3-(2,4-dimethylphenyl)-6-iodo-2-methylquinazolin-4-one |
InChI |
InChI=1S/C17H15IN2O/c1-10-4-7-16(11(2)8-10)20-12(3)19-15-6-5-13(18)9-14(15)17(20)21/h4-9H,1-3H3 |
InChI-Schlüssel |
RLIYGZRMLCTDBL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


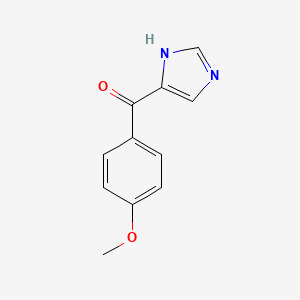
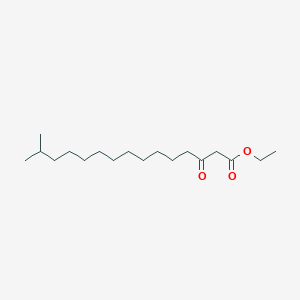
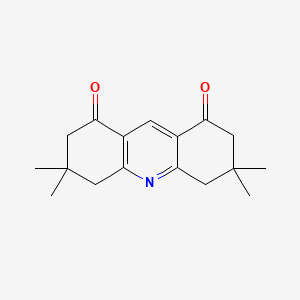
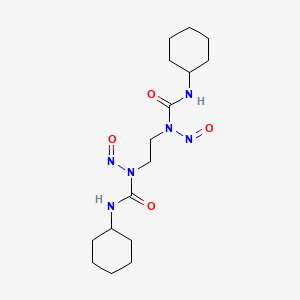
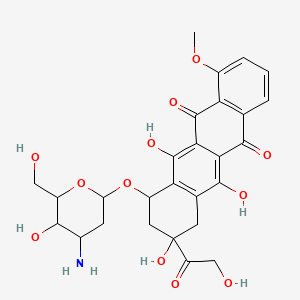
![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B14164763.png)
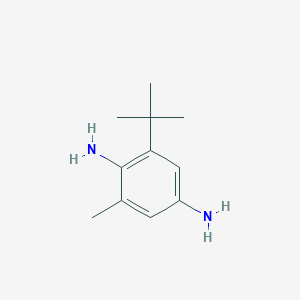
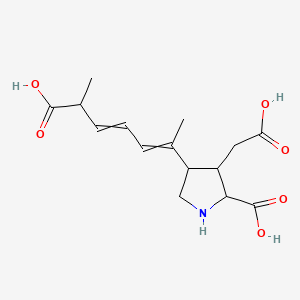
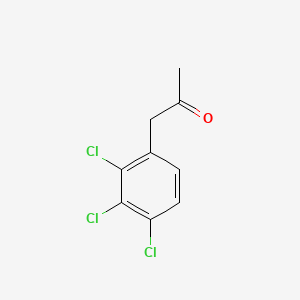
![1-(3-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14164776.png)
